

2',3'-Difluoroacetophenone molecular weight and formula

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Compound of Interest

Compound Name: 2',3'-Difluoroacetophenone

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An In-depth Technical Guide to **2',3'-Difluoroacetophenone**: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of **2',3'-difluoroacetophenone**, a key fluorinated building block for professionals in chemical synthesis and pharmaceutical research. We will delve into its fundamental properties, validated synthetic protocols, characteristic reactivity, and strategic applications in modern drug development, grounding all claims in authoritative references.

Core Molecular and Physical Properties

2',3'-Difluoroacetophenone is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring, ortho and meta to the acetyl group. This specific substitution pattern imparts unique electronic properties that are highly valuable in medicinal chemistry. The fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the carbonyl group and providing a handle for modulating the pharmacokinetic profile of derivative molecules.

The core physicochemical data for **2',3'-difluoroacetophenone** are summarized below.

Property	Value	Reference
IUPAC Name	1-(2,3-difluorophenyl)ethan-1-one	[1]
CAS Number	18355-80-1	[1]
Molecular Formula	C ₈ H ₆ F ₂ O	[1]
Molecular Weight	156.13 g/mol	
Appearance	Clear, colorless liquid	[1]
Refractive Index (n _{20/D})	1.4875 - 1.4925	[1]
Boiling Point	80-81 °C at 25 mmHg (for 2',4'-isomer)	[2]
Density	1.234 g/mL at 25 °C (for 2',4'-isomer)	[2]

Synthesis and Purification

The most reliable and scalable method for the preparation of **2',3'-difluoroacetophenone** is the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction provides a direct route to the target ketone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of **2',3'-difluoroacetophenone** from 1,2-difluorobenzene and acetyl chloride using aluminum chloride as a Lewis acid catalyst.

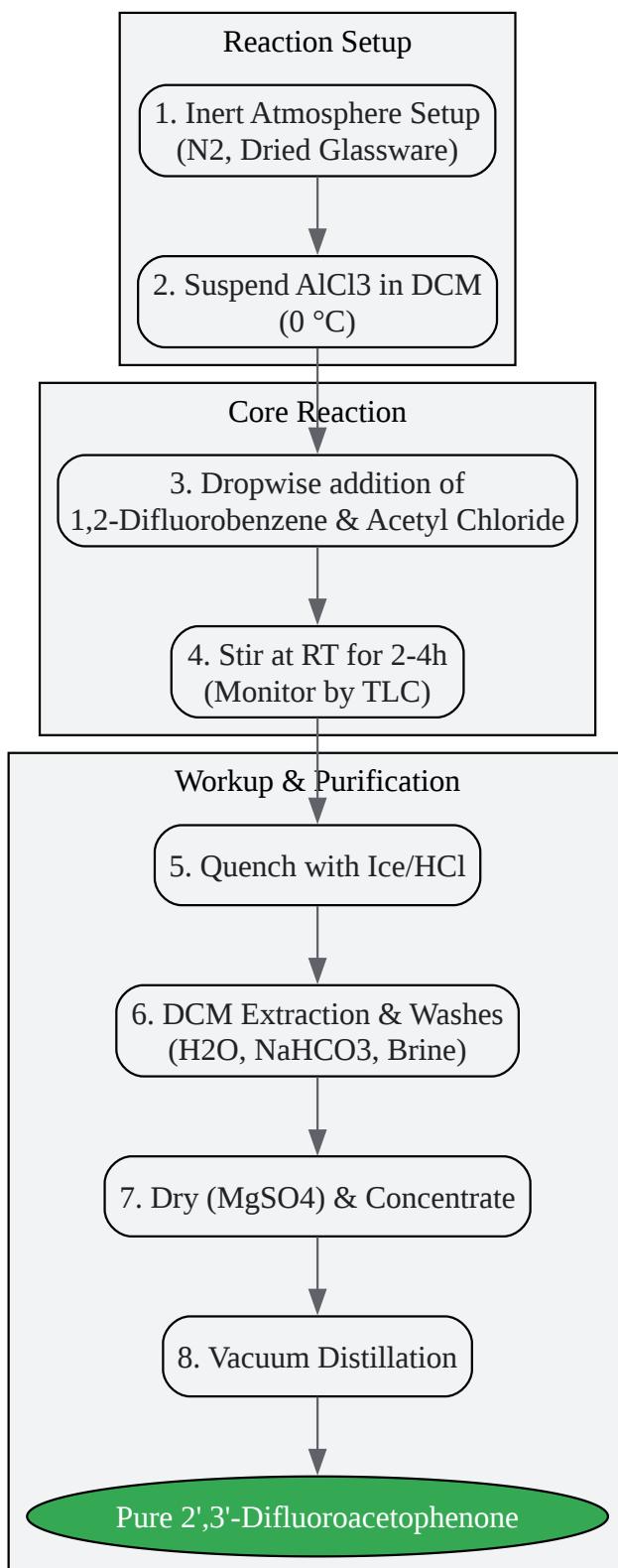
Step-by-Step Methodology:

- Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. The system should be maintained under a dry, inert atmosphere throughout the reaction.
- Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM) under a nitrogen blanket.

Cool the suspension to 0 °C using an ice-water bath. Vigorous stirring is essential.[3]

- Reagent Addition: Prepare a solution of 1,2-difluorobenzene (1.0 equivalent) and acetyl chloride (CH_3COCl , 1.1 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.
- Reaction: Add the reagent solution dropwise to the stirred AlCl_3 suspension at 0 °C. The rate of addition should be controlled to manage the exothermic reaction. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[3]
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,2-difluorobenzene) is consumed.
- Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (HCl). Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring to decompose the aluminum chloride complex.[3]
- Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO_3) solution, and finally with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure **2',3'-difluoroacetophenone**.[3]

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis and purification of **2',3'-difluoroacetophenone**.

Spectroscopic Characterization and Reactivity

Spectroscopic Analysis

Confirmation of the structure of **2',3'-difluoroacetophenone** relies on standard spectroscopic techniques. While a specific spectrum for the 2',3'-isomer is not publicly available, the expected chemical shifts and coupling constants can be inferred from related structures and established principles.

- ^1H NMR: The spectrum is expected to show a singlet for the methyl protons (CH_3) around δ 2.6 ppm. The aromatic region will display complex multiplets for the three aromatic protons due to proton-proton and proton-fluorine coupling.
- ^{13}C NMR: The carbonyl carbon (C=O) will appear significantly downfield (>195 ppm). The methyl carbon will be a sharp signal around δ 26-30 ppm. The aromatic carbons will appear as doublets or doublet of doublets due to C-F coupling. A key feature in 2'-fluoroacetophenones is the presence of through-space coupling between the fluorine atom and the acetyl group's protons and carbon (^5JHF and ^4JCF), which indicates a preferred s-trans conformation in solution.[4]
- IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around $1680\text{-}1700\text{ cm}^{-1}$. C-F stretching bands will appear in the $1100\text{-}1300\text{ cm}^{-1}$ region.

Chemical Reactivity and Mechanistic Insights

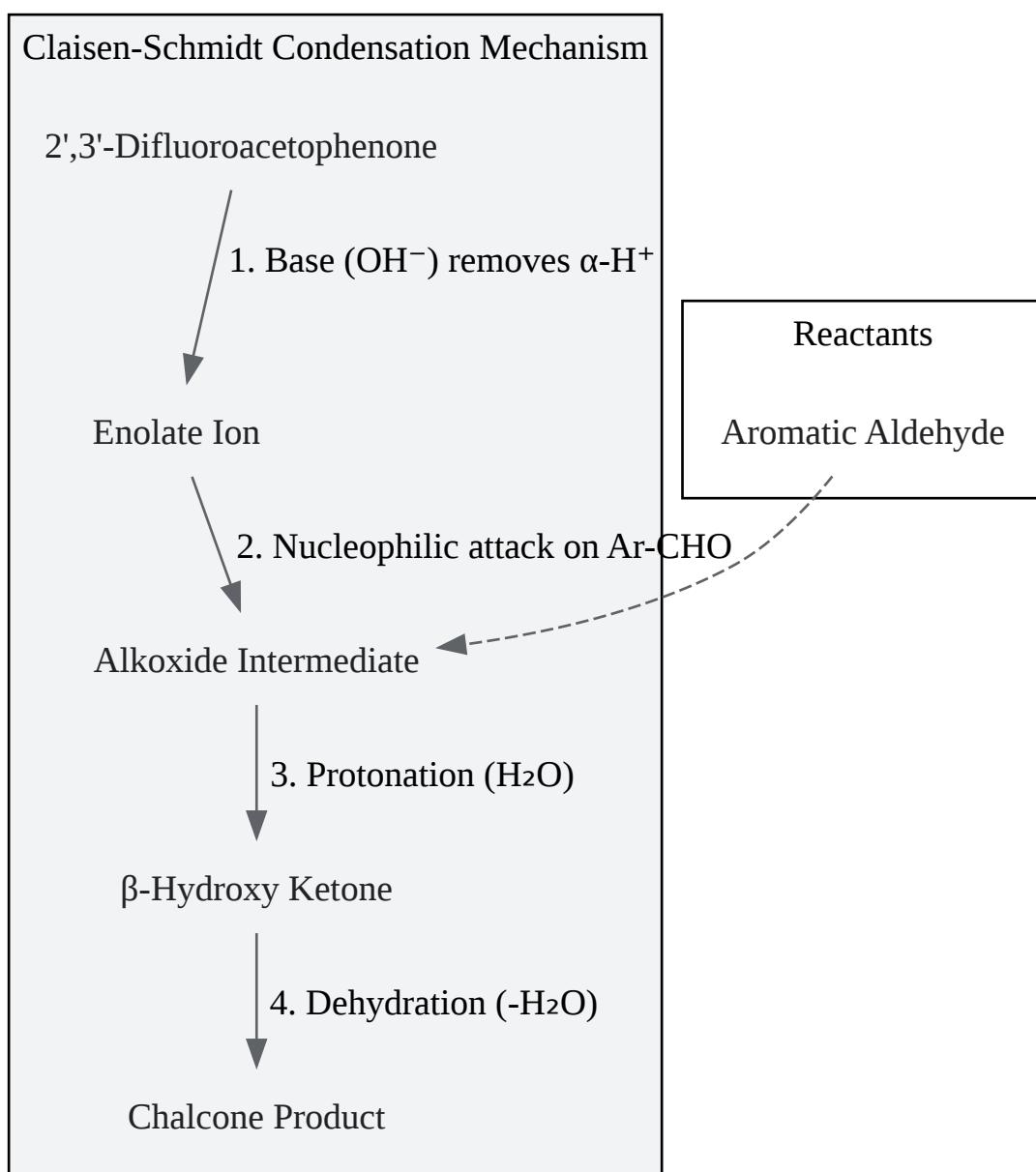
The primary utility of **2',3'-difluoroacetophenone** in synthesis is as an electrophilic partner in condensation reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between a ketone (like **2',3'-difluoroacetophenone**) and an aromatic aldehyde that lacks α -hydrogens.[5] It is a cornerstone reaction for synthesizing chalcones, which are α,β -unsaturated ketones.

Mechanism:

- Enolate Formation: A strong base (e.g., NaOH) removes an acidic α -hydrogen from the acetophenone's methyl group to form a nucleophilic enolate ion.[6][7]

- Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.[7]
- Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β -hydroxy ketone (an aldol addition product).
- Dehydration: The β -hydroxy ketone readily undergoes base-catalyzed dehydration to form a highly conjugated α,β -unsaturated ketone (the chalcone). This dehydration step is often spontaneous and drives the reaction to completion.[6][7]



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Caption: Mechanism of the Claisen-Schmidt condensation reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.^[8] **2',3'-Difluoroacetophenone** serves as a valuable starting material for creating novel therapeutics, particularly enzyme inhibitors.

- **Scaffold for Bioactive Molecules:** It is a key building block for synthesizing difluorinated chalcones and pyrazoles. These molecular scaffolds are known to exhibit a broad range of biological activities, including anti-inflammatory and anticancer effects.^[2]
- **Enzyme Inhibition:** The fluorinated ketone moiety can act as an electrophilic "warhead." When incorporated into a larger molecule designed to fit into an enzyme's active site, the ketone can form a stable covalent bond with nucleophilic residues like serine or cysteine, leading to potent and selective enzyme inhibition.^{[9][10][11]} This makes fluorinated ketones attractive for developing inhibitors of proteases, which are implicated in diseases ranging from viral infections to cancer.^{[9][11][12]}

The general workflow for utilizing this intermediate in a drug discovery program is outlined below.

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